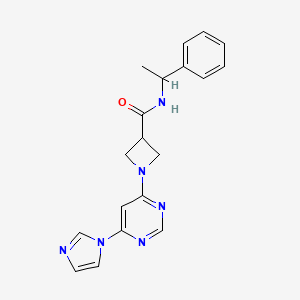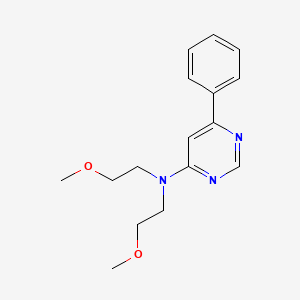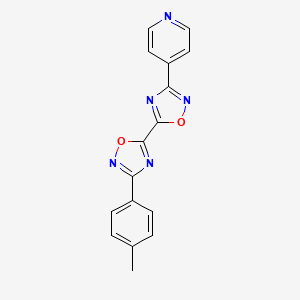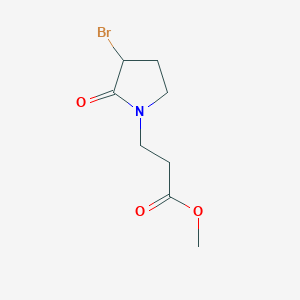![molecular formula C14H18FN5 B2876409 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine CAS No. 2415585-91-8](/img/structure/B2876409.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a dimethylamino group and a pyrimidine ring substituted with an ethyl and a fluorine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine and pyrimidine rings, followed by the introduction of the dimethylamino, ethyl, and fluorine substituents. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dimethylformamide (DMF). For instance, the dimethylamino group can be introduced via a diazotization reaction in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-binding agent and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to specific sites on DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Shares a similar pyridine-pyrimidine structure but lacks the dimethylamino and ethyl substituents.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phényl)propanamide: Contains a dimethylamino group but has different substituents on the pyrimidine ring.
Uniqueness
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the dimethylamino group enhances its nucleophilicity, while the fluorine atom increases its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5/c1-4-11-12(15)13(19-9-18-11)17-8-10-6-5-7-16-14(10)20(2)3/h5-7,9H,4,8H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZATWZDUDICRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=C(N=CC=C2)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)



![2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2876332.png)
![7-Fluoro-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2876336.png)


![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)
![3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2876342.png)
![5-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2876345.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)

